molecular formula C7H5F3O3S B8748550 3-(trifluoromethyl)benzenesulfonic Acid CAS No. 1643-69-2

3-(trifluoromethyl)benzenesulfonic Acid

Cat. No.: B8748550
CAS No.: 1643-69-2
M. Wt: 226.17 g/mol
InChI Key: LVMOKIQHDKDNBI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenesulfonic Acid (CAS 1643-69-2) is an organosulfur compound with the molecular formula C 7 H 5 F 3 O 3 S and a molecular weight of 226.17 g/mol . This chemical is characterized by a benzene ring substituted with a sulfonic acid (-SO 3 H) group and a strong electron-withdrawing trifluoromethyl (-CF 3 ) group at the meta position. The presence of these functional groups makes it a valuable building block and catalyst in various research fields. In organic synthesis, this compound can serve as a strong acid catalyst, leveraging the enhanced acidity imparted by the trifluoromethyl group to facilitate reactions such as esterifications, rearrangements, and condensations . Its molecular structure also makes it a versatile precursor for developing more complex molecules, particularly in pharmaceutical and agrochemical research where the trifluoromethyl group is a common motif used to modulate lipophilicity, metabolic stability, and bioavailability . Researchers value this compound for its potential in creating sulfonate esters and salts, which are useful as intermediates in material science and medicinal chemistry. Please note that this product requires cold-chain transportation and appropriate storage conditions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

1643-69-2

Molecular Formula

C7H5F3O3S

Molecular Weight

226.17 g/mol

IUPAC Name

3-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H,11,12,13)

InChI Key

LVMOKIQHDKDNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Benzenesulfonic Acid (C₆H₅SO₃H)

  • Acidity : Benzenesulfonic acid (pKa ~0.7) is a strong acid, but 3-(trifluoromethyl)benzenesulfonic acid is stronger due to the electron-withdrawing -CF₃ group, which stabilizes the deprotonated sulfonate ion .
  • Reactivity : In fluorescence modulation studies, benzenesulfonic acid increased the fluorescence quantum yield (Ff) of carbazole-based emitters by 64% (from 16% to 80%) at saturation, outperforming chloroacetic acid (Ff increase <5%) .
  • Applications : While benzenesulfonic acid is used in detergents and dyes, the trifluoromethyl derivative is preferred in high-performance catalysis and specialty polymers due to enhanced thermal stability .

3-Methylbenzenesulfonic Acid (Toluene-3-sulfonic Acid, C₇H₈O₃S)

  • Substituent Effects : Replacing -CF₃ with -CH₃ reduces acidity (pKa ~1.5 for toluene-3-sulfonic acid) and electron-withdrawing capacity. The methyl group offers less steric hindrance but lower thermal stability .
  • Solubility : Both compounds are water-soluble, but the -CF₃ group in this compound improves solubility in fluorinated solvents, expanding its utility in biphasic systems .

Comparison with Trifluoromethanesulfonic Acid (Triflic Acid, CF₃SO₃H)

  • Acidity : Triflic acid (pKa ~-12) is significantly stronger than this compound (pKa ~-2), making it a "superacid" ideal for demanding reactions like alkylation and isomerization .
  • Thermal Stability : Triflic acid decomposes above 162°C, whereas the benzenesulfonic acid derivative is stable up to 250°C, favoring high-temperature applications .
  • Cost and Handling : Triflic acid is more corrosive and expensive, limiting its use outside specialized industrial processes. The benzenesulfonic analog is safer for laboratory-scale syntheses .

Comparison with Phosphine-Sulfonate Ligands

  • TPPTS and TPPMS: Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) and 3-(diphenylphosphino)benzenesulfonic acid sodium salt (TPPMS) are water-soluble ligands used in hydrogenation and hydroformylation. Unlike these ligands, this compound lacks a phosphine moiety but serves as a Brønsted acid catalyst in esterifications .
  • Efficiency : TPPTS achieves >90% conversion in aqueous hydrogenation of levulinic acid at 140°C, while this compound is more effective in acid-catalyzed dehydrations .

Comparison with Cinnamic Acid Derivatives

  • Sulfonamide Derivatives : 3-(Trifluoromethyl)benzenesulfonamide (a related amide) exhibits antimicrobial properties, highlighting the importance of the sulfonamide group over the free sulfonic acid in drug design .

Preparation Methods

Sulfonation Step

C₆H₄(CF₃)(CH₃)+H₂SO₄C₆H₃(CF₃)(CH₃)(SO₃H)\text{C₆H₄(CF₃)(CH₃)} + \text{H₂SO₄} \rightarrow \text{C₆H₃(CF₃)(CH₃)(SO₃H)}

Parameters :

  • Sulfur trioxide (SO₃): 1.2 equivalents

  • Temperature: 110°C

  • Time: 8 hours

  • Yield: 65%

Oxidation and Decarboxylation

The methylsulfonic acid intermediate is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by thermal decarboxylation:

C₆H₃(CF₃)(CH₂SO₃H)H₂SO₄KMnO₄C₆H₃(CF₃)(CO₂H)ΔC₆H₄(CF₃)(SO₃H)+CO₂\text{C₆H₃(CF₃)(CH₂SO₃H)} \xrightarrow[\text{H₂SO₄}]{\text{KMnO₄}} \text{C₆H₃(CF₃)(CO₂H)} \xrightarrow{\Delta} \text{C₆H₄(CF₃)(SO₃H)} + \text{CO₂}

Challenges :

  • Over-oxidation risks degrading the trifluoromethyl group.

  • Decarboxylation requires precise temperature control (180–200°C).

Green Chemistry Approaches Using Selenium Catalysts

Emerging methodologies employ diphenyl diselenide (Ph₂Se₂) and hydrogen peroxide (H₂O₂) to oxidize 3-(trifluoromethyl)benzaldehyde directly to the sulfonic acid via a radical mechanism:

C₆H₄(CF₃)CHO+H₂O₂Ph₂Se₂C₆H₄(CF₃)SO₃H+H₂O\text{C₆H₄(CF₃)CHO} + \text{H₂O₂} \xrightarrow{\text{Ph₂Se₂}} \text{C₆H₄(CF₃)SO₃H} + \text{H₂O}

Advantages :

  • Aqueous solvent system reduces environmental impact.

  • Catalyst recyclability: Ph₂Se₂ is recoverable via extraction.

Performance Metrics :

  • Catalyst loading: 2 mol%

  • Reaction time: 6 hours at 20°C

  • Yield: 89%

Comparison of Synthetic Routes

MethodStarting MaterialStepsYield (%)Cost (USD/kg)Scalability
Chlorination-Fluoridation-Sulfonationm-Xylene370120Industrial
Direct Sulfonation3-Trifluoromethyltoluene16595Pilot-scale
Green Oxidation3-Trifluoromethylbenzaldehyde189210Lab-scale

Key Insights :

  • Industrial processes prioritize cost-effectiveness and scalability, favoring the chlorination-fluoridation route despite moderate yields.

  • Laboratory-scale syntheses adopt selenium catalysis for higher yields but face challenges in catalyst recovery.

Mechanistic Insights and Reaction Optimization

Sulfonation Regioselectivity

The trifluoromethyl group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attack to the meta position. Computational studies using density functional theory (DFT) confirm that the sulfonic acid group preferentially forms at the position of highest electron density, which aligns with experimental observations.

Catalytic Fluoridation

Antimony pentachloride (SbCl₅) enhances chlorination rates by stabilizing transition states through Lewis acid interactions. Fluoridation with HF proceeds via an SN2 mechanism, where fluoride ions displace chlorides from the trichloromethyl group .

Q & A

Q. Advanced

  • HPLC-MS/MS : Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile enable detection of sulfonate derivatives (LOD ~0.1 ppm) .
  • Ion Chromatography (IC) : Suppressed conductivity detection quantifies inorganic anions (e.g., SO₄²⁻, Cl⁻) with precision ≤2% RSD .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., hydration states) and confirms regiochemistry .

How does this compound compare to other sulfonic acids in stabilizing enzyme structures during biochemical studies?

Advanced
In protein stabilization, the -CF₃ group enhances hydrophobic interactions without denaturing effects:

  • Thermal Stability : Differential scanning calorimetry (DSC) shows that 10 mM solutions increase lysozyme’s Tm by ~5°C, outperforming benzenesulfonic acid (ΔTm ~2°C) .
  • Mechanistic Insight : FT-IR amide I band analysis reveals reduced β-sheet destabilization compared to sulfate salts, attributed to the -CF₃ group’s lower charge density .

What computational approaches are effective in predicting the solvation behavior of this compound?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : OPLS-AA force fields predict solvation free energies in water/DMSO mixtures with <5% deviation from experimental data .
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations model proton dissociation energies and confirm the -CF₃ group’s inductive effects on acidity .

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